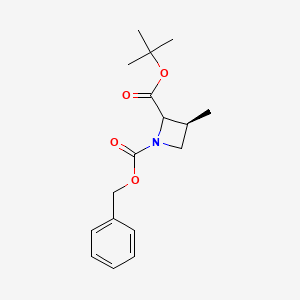
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyl group, and a methylazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the benzyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the addition of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Piperidine Derivatives: Piperidine-containing compounds are widely used in pharmaceuticals and share some structural similarities with azetidine derivatives.
Uniqueness
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (3S)-3-methylazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-12-10-18(14(12)15(19)22-17(2,3)4)16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t12-,14?/m0/s1 |
InChI Key |
ZZFWRZSHBYEUIG-NBFOIZRFSA-N |
Isomeric SMILES |
C[C@H]1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
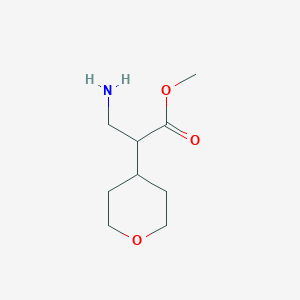
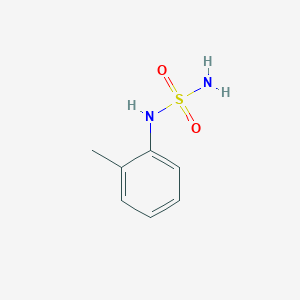
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)

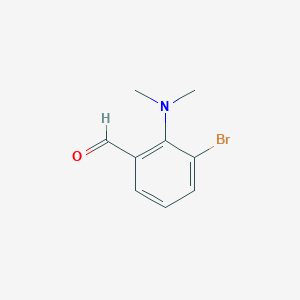
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
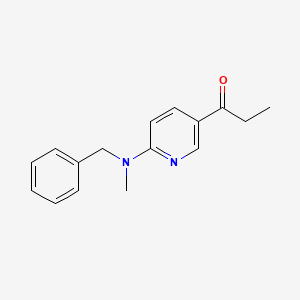
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)

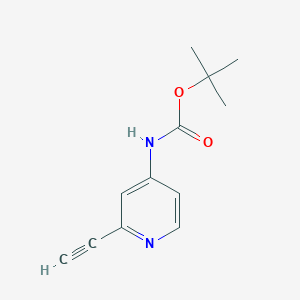
![7-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13008490.png)

